molecular formula C24H32O5 B1676546 Mexrenone CAS No. 41020-65-9

Mexrenone

Cat. No. B1676546
CAS RN: 41020-65-9
M. Wt: 400.5 g/mol
InChI Key: ADZYJDJNIBFOQE-RGKMBJPFSA-N
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Description

Mexrenone (code names ZK-32055, SC-25152) is a steroidal antimineralocorticoid of the spirolactone group related to spironolactone that was never marketed . It is the lactonic form of mexrenoic acid (mexrenoate), and mexrenoate potassium (SC-26714), the potassium salt of mexrenoic acid, also exists .


Molecular Structure Analysis

Mexrenone has a molecular formula of C24H32O5 . It has an average mass of 400.508 Da and a monoisotopic mass of 400.224976 Da . It has 7 defined stereocentres .


Physical And Chemical Properties Analysis

Mexrenone has a density of 1.2±0.1 g/cm3, a boiling point of 565.2±50.0 °C at 760 mmHg, and a flash point of 244.7±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Microbial Biotransformation Studies

Mexrenone, a cardiovascular drug, has been the subject of microbial transformation studies. Researchers Preisig et al. (2003) conducted a study where 39 biotransformations of mexrenone were analyzed. They observed metabolism of the substrate in most cases and detected several monohydroxylated derivatives. Major products produced included new mexrenone derivatives such as 11alpha- and 12beta-hydroxymexrenone, which were identified using high-performance liquid chromatography-mass spectrometry-ultraviolet (HPLC-MS-UV), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) analyses (Preisig et al., 2003).

Development of Selective Antagonists

The journey of mexrenone in the development of selective antimineralocorticoid drugs for high blood pressure and congestive heart failure treatment has been chronicled by Ménard (2004). The addition of the 9-11alpha epoxy group to mexrenone in 1984, combined with improved chemical synthesis, played a significant role in the clinical development of selective antagonists. This research provides insight into methodological issues and the biological and clinical development of these drugs (Ménard, 2004).

Role in Aldosterone Antagonism

Research by Hofmann et al. (1977) focused on Mexrenoate potassium, a water-soluble salt of mexrenone. They found that mexrenoate antagonized the sodium-retaining effects of aldosterone in dogs and rats, indicating its potency as an aldosterone antagonist. The study evaluated the natriuretic responses and antihypertensive potential of mexrenoate, contributing to the understanding of its role in cardiovascular pharmacology (Hofmann et al., 1977).

properties

IUPAC Name

methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYJDJNIBFOQE-RGKMBJPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045761
Record name Mexrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mexrenone

CAS RN

41020-65-9
Record name Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41020-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexrenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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